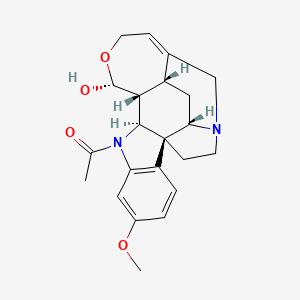
11-Methoxydiaboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methoxydiaboline is an indole alkaloid compound that has been isolated from various species of the Strychnos genus, particularly Strychnos malacoclados . This compound is known for its complex molecular structure and potential biological activities, making it a subject of interest in phytochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxydiaboline involves multiple steps, typically starting from simpler indole derivatives. The process often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Functionalization: Introduction of methoxy and other functional groups through reactions such as methylation and acetylation.
Cyclization: Formation of the complex ring structure through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. it can be produced in small quantities for research purposes using advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
Chemical Reactions Analysis
Types of Reactions
11-Methoxydiaboline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
11-Methoxydiaboline has several applications in scientific research:
Chemistry: Used as a model compound to study indole alkaloid synthesis and reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in traditional medicine.
Industry: Limited industrial applications due to its complex structure, but it serves as a valuable compound for research and development in pharmaceuticals.
Mechanism of Action
The mechanism of action of 11-Methoxydiaboline involves its interaction with various molecular targets. It is believed to exert its effects through:
Binding to specific receptors: This can modulate biological pathways and produce therapeutic effects.
Inhibition of enzymes: It may inhibit certain enzymes, leading to altered metabolic processes.
Interaction with cellular components: This can affect cell signaling and function, contributing to its biological activities.
Comparison with Similar Compounds
11-Methoxydiaboline is unique among indole alkaloids due to its specific functional groups and complex structure. Similar compounds include:
Diaboline: Another indole alkaloid with a similar core structure but different functional groups.
Brucine: Shares some structural similarities but has distinct biological activities.
Strychnine: A well-known indole alkaloid with a different mechanism of action and higher toxicity.
These compounds highlight the diversity of indole alkaloids and the unique properties of this compound.
Properties
CAS No. |
36151-16-3 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl]ethanone |
InChI |
InChI=1S/C22H26N2O4/c1-12(25)24-17-9-14(27-2)3-4-16(17)22-6-7-23-11-13-5-8-28-21(26)19(20(22)24)15(13)10-18(22)23/h3-5,9,15,18-21,26H,6-8,10-11H2,1-2H3/t15-,18-,19+,20-,21+,22+/m0/s1 |
InChI Key |
CWUAKNMXNCKRQK-ZKRAORQLSA-N |
Isomeric SMILES |
CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=C1C=C(C=C6)OC |
Canonical SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















